molecular formula C16H14N2OS2 B5351017 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-thiophenecarboxamide

5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-thiophenecarboxamide

Cat. No. B5351017
M. Wt: 314.4 g/mol
InChI Key: RCJONAYHBKCFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals. It is a thiazolyl carboxamide derivative that exhibits potent biological activities and has shown potential in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-thiophenecarboxamide is still under investigation. However, it is believed that the compound exerts its biological activities by modulating various cellular pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential as an antidepressant and antipsychotic agent.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to exhibit anti-inflammatory and antimicrobial activities. In addition, the compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential as an antidepressant and antipsychotic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-thiophenecarboxamide in lab experiments is its potent biological activities. The compound has shown promising results in various assays, making it a valuable tool for researchers. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain assays.

Future Directions

There are several future directions for the research on 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-thiophenecarboxamide. One direction is to further investigate its mechanism of action and identify the cellular pathways that are modulated by the compound. Another direction is to explore its potential applications in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, it would be interesting to investigate the structure-activity relationship of this compound and develop more potent derivatives for future research.

Synthesis Methods

The synthesis of 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-thiophenecarboxamide involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with 5-methyl-2-mercaptobenzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then treated with chloroacetyl chloride to obtain the final product.

Scientific Research Applications

5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-thiophenecarboxamide has been extensively studied for its potential applications in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. The compound has also been studied for its potential as an anticonvulsant, antipsychotic, and antidepressant agent.

properties

IUPAC Name

5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-11-7-13(9-20-11)15(19)17-8-14-10-21-16(18-14)12-5-3-2-4-6-12/h2-7,9-10H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJONAYHBKCFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.